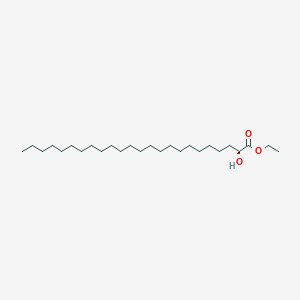

ethyl (2R)-2-hydroxytetracosanoate

説明

Ethyl (2R)-2-hydroxytetracosanoate is a long-chain hydroxy fatty acid ester characterized by a 24-carbon backbone (tetracosanoate) with a hydroxyl group at the second carbon in the R-configuration and an ethyl ester moiety. Its molecular formula is inferred as C₂₆H₅₂O₃, with an estimated molecular weight of 412.68 g/mol (calculated by adjusting the methyl ester analogue’s molecular weight from 398.66 g/mol ). This compound is structurally significant in lipid research, particularly in studies involving membrane dynamics, surfactants, and enzymatic interactions where stereochemistry and chain length play critical roles.

特性

分子式 |

C26H52O3 |

|---|---|

分子量 |

412.7 g/mol |

IUPAC名 |

ethyl (2R)-2-hydroxytetracosanoate |

InChI |

InChI=1S/C26H52O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29-4-2/h25,27H,3-24H2,1-2H3/t25-/m1/s1 |

InChIキー |

XNIPTMIZKFSVOJ-RUZDIDTESA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)OCC)O |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OCC)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxytetracosanoic acid ethyl ester typically involves the esterification of 2-hydroxytetracosanoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases under mild conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-Hydroxytetracosanoic acid ethyl ester often involves the extraction of 2-hydroxytetracosanoic acid from natural sources followed by its esterification. The process may include steps like purification and concentration to achieve the desired purity and yield .

化学反応の分析

Types of Reactions

2-Hydroxytetracosanoic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 2-hydroxytetracosanoic acid and ethanol.

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid under appropriate conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: 2-Hydroxytetracosanoic acid and ethanol.

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding alcohols.

科学的研究の応用

2-Hydroxytetracosanoic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-oxidant properties.

Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its beneficial properties.

作用機序

類似化合物との比較

Table 1: Comparative Data of Ethyl (2R)-2-Hydroxytetracosanoate and Analogues

Methyl (2R)-2-Hydroxytetracosanoate

- Structural Differences : Shares the same 24-carbon chain and R-configuration but substitutes the ethyl ester with a methyl group.

- Physicochemical Impact : The methyl ester has a lower molecular weight (398.66 vs. 412.68 g/mol), likely resulting in higher volatility and lower lipophilicity compared to the ethyl analogue.

- Applications : Used as a high-purity (98%) analytical standard in lipidomics .

Methyl 2-Hydroxytetracosanoate (Unspecified Stereochemistry)

Ethyl 2-Hydroxyacetate

- Structural Contrast: A short-chain derivative (2 carbons vs.

- Functional Role: Short-chain esters like this are typically used in fragrances or solvents due to higher volatility, whereas long-chain esters like ethyl (2R)-2-hydroxytetracosanoate are suited for lipid bilayer studies or surfactant formulations .

Research Findings and Implications

Stereochemical Significance

The R-configuration in ethyl (2R)-2-hydroxytetracosanoate is critical for biological interactions. For example, enzymes such as lipases or hydroxylases often exhibit stereoselectivity, making the R-isomer more bioactive than its S-counterpart or racemic forms .

Chain Length and Ester Group Effects

- Lipophilicity : Ethyl esters generally have higher lipophilicity than methyl esters, enhancing membrane permeability in lipid-based drug delivery systems.

- Solubility : Longer chains (C24) reduce aqueous solubility, favoring organic solvents, while shorter analogues like ethyl 2-hydroxyacetate are water-miscible .

Purity and Analytical Use

Methyl (2R)-2-hydroxytetracosanoate is available at 98% purity, suggesting its role as a reference material in chromatography or mass spectrometry . The ethyl analogue’s purity remains undocumented, highlighting a gap in commercial availability data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。